molecular formula C20H26N4O2S B6563385 2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 921488-46-2

2-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No. B6563385
CAS RN: 921488-46-2
M. Wt: 386.5 g/mol
InChI Key: ZOFQUGDCQQKRRL-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a cyclohexylcarbamoyl group, an amino group, a thiazole ring, and a dimethylphenyl group. These groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound’s structure includes a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. This ring is part of many biologically active compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, and the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbonyl and amino groups could affect its solubility .

Scientific Research Applications

Drug-Protein Interactions

The interaction of 2CA3MBA with proteins, particularly Bovine Serum Albumin (BSA), has been investigated. Researchers have employed techniques such as ultrasonic interferometry and FT-IR spectroscopy to explore the binding capacity of 2CA3MBA with BSA at different pH levels . The association constants (Kf) calculated from Scatchard analysis indicate significant binding at acidic pH (pH 3) compared to other pH values (pH 4 and 5). Hydrophobic interactions play a crucial role in this binding process.

Metabolism and Drug Transport

Understanding how drugs bind to plasma proteins is essential for drug metabolism and transportation. Human Serum Albumin (HSA) is a major protein responsible for drug binding. Investigating the chiral binding of drugs to BSA provides insights into their metabolism and transport .

Cyanoacetylation Reactions

2CA3MBA can serve as a precursor in cyanoacetylation reactions. These reactions involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, yielding cyanoacetamide derivatives. These derivatives find applications in medicinal chemistry and materials science .

Crystal Structure Analysis

Researchers have explored the crystal structure of 2CA3MBA and its binding to BSA. Such studies provide valuable information about the spatial arrangement of atoms and the specific binding sites within the protein .

Thin Layer Chromatography (TLC) Studies

TLC techniques have been employed to study the binding interactions of 2CA3MBA with proteins. For instance, investigations involving dapsone and pyrimethamine have shed light on the binding behavior of this compound .

NMR Spectroscopy for Metabolic Diversity

NMR spectroscopy has revealed the metabolic diversity of human blood plasma associated with protein-drug interactions. By analyzing the NMR spectra, researchers gain insights into the dynamic interactions between 2CA3MBA and plasma proteins .

Safety and Hazards

Without specific data, it’s hard to predict the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to determine the compound’s properties, reactivity, and potential uses. This could include experimental studies to determine its physical and chemical properties, as well as biological studies to investigate its potential biological activity .

properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-13-8-14(2)10-16(9-13)21-18(25)11-17-12-27-20(23-17)24-19(26)22-15-6-4-3-5-7-15/h8-10,12,15H,3-7,11H2,1-2H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFQUGDCQQKRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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